

Ro 41-0960: A Comprehensive Technical Review of a Selective COMT Inhibitor

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Compound of Interest

Compound Name: Ro 41-0960

Cat. No.: B1680681

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ro 41-0960, also known as 2'-fluoro-3,4-dihydroxy-5-nitrobenzophenone, is a potent, selective, and synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3] As a broad-spectrum nitrocatechol, it exhibits activity in both peripheral tissues and, as initially suggested, the central nervous system.[4] Its primary mechanism involves binding to the catalytic site of COMT, thereby preventing the methylation and subsequent inactivation of catecholamines and catechol estrogens.[1][5] This activity has positioned **Ro 41-0960** as a valuable research tool and a compound of interest in various therapeutic areas, most notably in the potential treatment of uterine fibroids and as an adjunct in Parkinson's disease therapy. This review synthesizes the history, mechanism of action, pharmacokinetics, and key experimental findings related to **Ro 41-0960**.

History and Development

The development of potent and selective COMT inhibitors gained momentum following the recognition of the enzyme's critical role in catecholamine metabolism, particularly in the context of Levodopa (L-DOPA) therapy for Parkinson's disease.[5] **Ro 41-0960** emerged from these medicinal chemistry efforts as a "second-generation," nitrocatechol-type inhibitor, offering improved potency and selectivity over earlier compounds.[4] Its introduction provided a crucial tool for dissecting the specific roles of COMT in various physiological and pathological

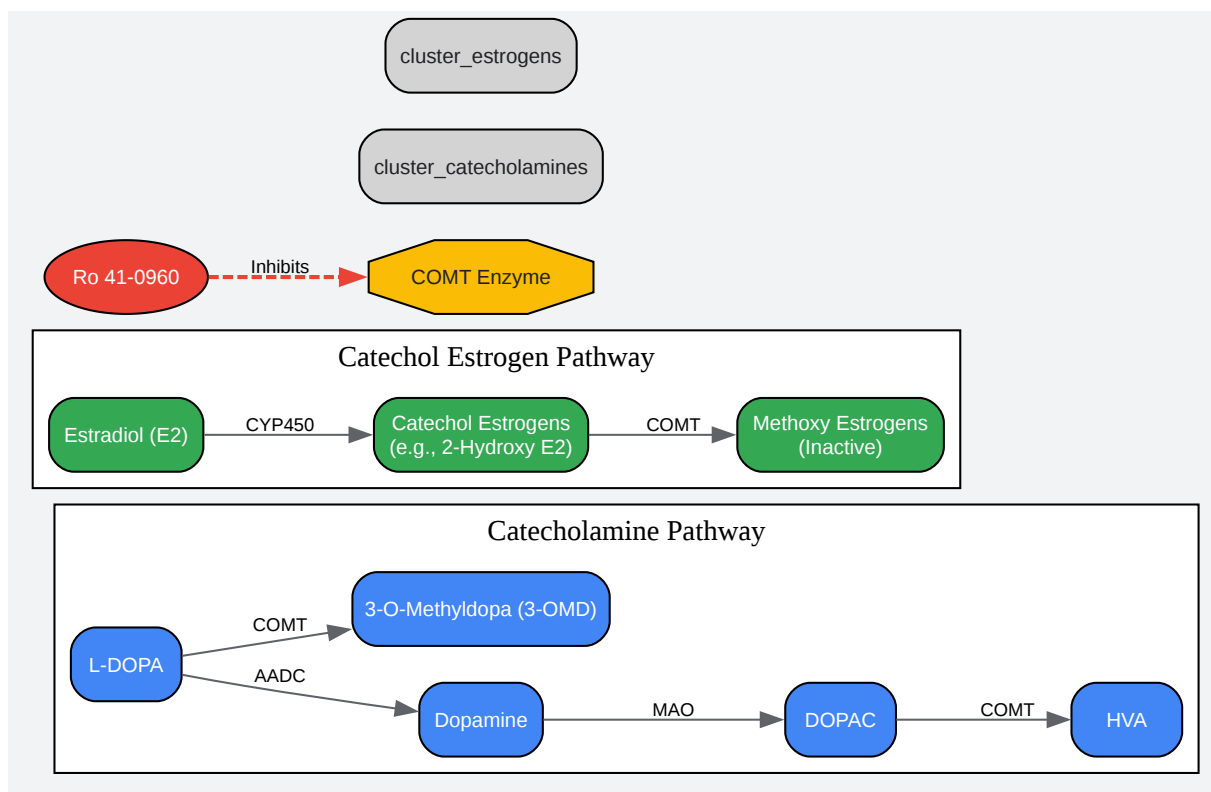
processes, from neurotransmitter metabolism in the brain to the modulation of catechol estrogen activity in hormone-dependent conditions.[5]

Mechanism of Action

Ro 41-0960 exerts its effects by inhibiting Catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol substrate.[6] This O-methylation is a critical step in the metabolic degradation of endogenous catechol compounds.

By inhibiting COMT, **Ro 41-0960** modulates two primary metabolic pathways:

- **Catecholamine Metabolism:** In the nervous system, COMT is involved in the breakdown of catecholamine neurotransmitters such as dopamine and norepinephrine. Inhibition by **Ro 41-0960** leads to an increase in the levels of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), while decreasing the concentration of the downstream metabolite, homovanillic acid (HVA).[5][7] For patients on L-DOPA therapy, **Ro 41-0960** significantly reduces the formation of 3-O-methyldopa (3-OMD), a metabolite that can compete with L-DOPA for transport across the blood-brain barrier.[5]
- **Catechol Estrogen Metabolism:** COMT plays a crucial role in the detoxification of catechol estrogens, which are metabolites of estrogens like estradiol (E2).[5] By preventing the methylation of these compounds (e.g., 2-hydroxy E2), **Ro 41-0960** can alter the local and systemic estrogenic environment. This mechanism is central to its therapeutic potential in estrogen-dependent conditions.[8]



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Caption: Mechanism of **Ro 41-0960** action on metabolic pathways.

Quantitative Data Summary

The potency of **Ro 41-0960** has been quantified across various assays and models. The following tables summarize the key inhibitory concentrations (IC₅₀), effective concentrations (EC₅₀), and effective doses (ED₅₀).

Table 1: In Vitro Inhibitory and Effective Concentrations

Parameter	Target/System	Value	Reference(s)
IC50	Human COMT (V108M)	0.6 nM	[9]
IC50	Human COMT (Biochemical Assay)	46.1 nM	[10]
IC50	Human COMT (Mass Spec Assay)	50 nM	[11]
IC50 Range	Human Mammary Tissue Cytosol	5 - 42 nM	[1]

| EC50 | Neuroprotection (L-DOPA Toxicity) | 100 nM (0.1 μ M) |[12] |

Table 2: In Vivo Effective Doses

Parameter	Species	Effect	Value	Reference(s)
ED50 (oral)	Rat	Central COMT Inhibition	0.28 mg/kg	[6]
ED50	Baboon	[18F]Ro41-0960 Uptake Inhibition (Kidney)	<0.01 mg/kg	[13]

| ED50 | Baboon | [18F]Ro41-0960 Uptake Inhibition (Liver) | 0.5 mg/kg |[13] |

Pharmacokinetic Profile

Ro 41-0960 is characterized as a broad-spectrum COMT inhibitor, suggesting activity in both peripheral and central tissues.[4] However, its central nervous system penetration has been a subject of debate.

- Peripheral Distribution: Positron Emission Tomography (PET) studies in baboons using [18F]-labeled **Ro 41-0960** demonstrated high uptake and slow clearance in the kidney and liver, organs with high COMT expression.[13]

- **Brain Penetration:** The same PET studies showed negligible uptake of [^{18}F]Ro 41-0960 in the baboon brain, raising questions about the extent to which its pharmacological effects are centrally mediated.[\[13\]](#)
- **Binding and Half-life:** The interaction with COMT is characterized as a reversible, tight binding. In baboons, the half-time for COMT recovery after a 2 mg/kg dose was approximately 25 hours, indicating a prolonged duration of action.[\[13\]](#)

Therapeutic Application: Uterine Fibroids

One of the most significant areas of research for **Ro 41-0960** is its potential as a non-surgical treatment for uterine leiomyomas (fibroids). Studies using the Eker rat model, which spontaneously develops these tumors, have shown that treatment with **Ro 41-0960** can arrest growth and significantly shrink fibroid lesions.[\[8\]](#)[\[14\]](#)

The proposed signaling pathway for this effect is initiated by the inhibition of COMT, leading to an accumulation of the anti-estrogenic metabolite 2-hydroxy E2. This shift in the estrogen metabolite ratio triggers a cascade of downstream effects within the tumor cells, ultimately promoting apoptosis and inhibiting proliferation and tissue formation.[\[8\]](#)



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Caption: Signaling pathway of **Ro 41-0960** in uterine fibroids.

Key Experimental Protocols

Ro 41-0960 is frequently used as a standard inhibitor in a variety of experimental procedures. Below are outlines of key methodologies.

In Vitro COMT Inhibition Assay

- Objective: To determine the IC₅₀ of a test compound against COMT activity.
- Principle: This assay measures the enzymatic transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (SAM) to a catechol substrate. The inhibition of this reaction by a compound like **Ro 41-0960** is quantified.
- Methodology Outline:
 - Preparation: A reaction mixture is prepared containing a buffer, Mg²⁺, a catechol substrate (e.g., Pyrocatechol), and recombinant human COMT enzyme.[\[11\]](#)
 - Inhibition: The enzyme mixture is incubated with varying concentrations of **Ro 41-0960** or the test compound.
 - Reaction Initiation: The enzymatic reaction is started by the addition of [³H]-SAM.[\[9\]](#)
 - Incubation: The reaction is allowed to proceed for a set time at 37°C (e.g., 15 minutes).[\[11\]](#)
 - Termination & Detection: The reaction is stopped, and the amount of radiolabeled methylated product is quantified using methods like scintillation counting (e.g., FlashPlate assay) or separated and measured via HPLC-MS.[\[9\]](#)[\[11\]](#)
 - Analysis: The percentage of inhibition at each concentration is calculated relative to a control without an inhibitor, and the IC₅₀ value is determined by non-linear regression.

Cellular Dopamine Uptake Assay

- Objective: To measure the uptake of dopamine into cells or synaptosomes while preventing its degradation.
- Principle: COMT is present in many cell lines and neuronal preparations and can degrade dopamine after uptake. **Ro 41-0960** is used to block this degradation, allowing for an

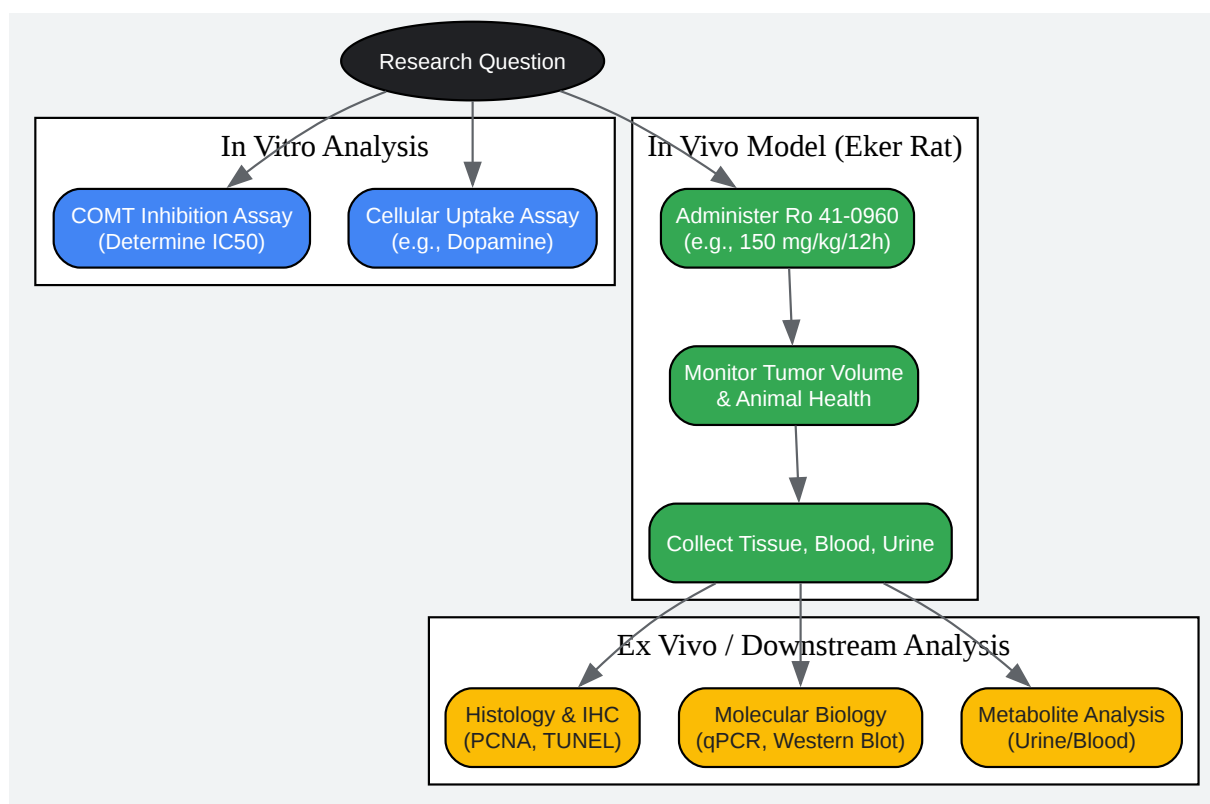
accurate measurement of transporter-mediated uptake.

- Methodology Outline:
 - Cell Culture: Plate cells expressing the dopamine transporter (DAT) (e.g., transfected HEK293 or CHO cells) or use prepared synaptosomes from brain tissue.[\[15\]](#)[\[16\]](#)
 - Pre-incubation: Wash cells and pre-incubate them in a suitable buffer (e.g., Ringer's solution) containing 1 μ M **Ro 41-0960** for 5-10 minutes at room temperature.[\[15\]](#)
 - Uptake: Add a known concentration of [3 H]-dopamine to initiate uptake and incubate for a short period (e.g., 5 minutes).[\[15\]](#)
 - Termination: Rapidly terminate the uptake by washing the cells with ice-cold buffer to remove extracellular [3 H]-dopamine.
 - Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
 - Analysis: Compare uptake in the presence of test compounds or in different cell lines, with non-specific uptake determined in the presence of a potent DAT blocker (e.g., cocaine).

Uterine Fibroid Eker Rat Model

- Objective: To evaluate the in vivo efficacy of **Ro 41-0960** on the growth of uterine fibroids.
- Principle: The Eker rat possesses a germline mutation in the Tsc2 tumor suppressor gene and is a well-established model for developing uterine leiomyomas that mimic the human disease.
- Methodology Outline:
 - Animal Model: Use adult female Eker rats bearing uterine fibroids.
 - Treatment: Randomize rats into treatment and control groups. Administer **Ro 41-0960** (e.g., 150 mg/kg, subcutaneously or orally, every 12 hours) or a vehicle control for a specified period (e.g., 4 weeks).[\[8\]](#)[\[17\]](#)

- Monitoring: Measure tumor volumes regularly using calipers. Monitor animal health, weight, and any potential side effects.[8]
- Sample Collection: At the end of the study, collect blood for serum analysis (e.g., liver enzymes), urine for metabolite analysis (e.g., 2-hydroxy E2/16-hydroxy E2 ratio), and tumor and uterine tissues.[14]
- Tissue Analysis: Perform histological evaluation of tissues. Conduct molecular analyses such as TUNEL assays for apoptosis, immunohistochemistry for proliferation markers (PCNA, Cyclin D1), and qPCR or Western blot for key proteins and genes (p53, PARP1, TGFβ3).[8][14]



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Caption: General experimental workflow for studying **Ro 41-0960**.

Conclusion

Ro 41-0960 is a highly potent and selective inhibitor of COMT that has been instrumental in advancing our understanding of catecholamine and catechol estrogen metabolism. Its well-characterized inhibitory profile makes it a reliable standard for in vitro assays. Furthermore, preclinical studies, particularly in the Eker rat model of uterine fibroids, have demonstrated significant therapeutic potential by modulating estrogen signaling pathways to induce tumor regression. While its penetration into the central nervous system remains an area for further clarification, **Ro 41-0960** continues to be a compound of high interest for both basic science research and the development of novel therapeutic strategies for hormone-dependent pathologies.

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